3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride is a chemical compound with significant relevance in medicinal chemistry and biological research. This compound features a complex structure that combines an imidazole ring with a methoxy-substituted benzaldehyde moiety, which contributes to its potential biological activities. The molecular formula is CHNO·HCl, and its molecular weight is approximately 244.3 g/mol .
This compound falls under the category of organic compounds, specifically benzaldehyde derivatives, which are known for their diverse applications in pharmaceuticals and biochemistry. It is often utilized in proteomics research and may exhibit various pharmacological properties due to its structural characteristics .
The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride typically involves the following steps:
Technical details regarding specific reagents, reaction conditions (temperature, time), and purification methods (such as recrystallization or chromatography) are crucial for optimizing yield and purity but may vary based on laboratory protocols .
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride can participate in various chemical reactions typical of imidazole derivatives:
Understanding these reactions is essential for exploring its potential modifications for enhanced biological activity .
The mechanism of action for 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride primarily involves its interaction with biological targets through:
Quantitative data on binding affinities and inhibition constants would be essential for a comprehensive understanding but are not extensively documented in current literature .
The physical properties of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride include:
Chemical properties include:
These properties significantly influence its handling and application in research settings .
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride has several applications in scientific research:
Continued research into this compound may reveal additional applications in drug development and biochemical assays .
The structural complexity of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride (CAS: 1052542-54-7) exemplifies modern strategies in bioactive hybrid molecule design. Characterized by the molecular formula C₁₄H₁₆N₂O₂·HCl and a molecular weight of 280.75 g/mol, this crystalline compound integrates an imidazole heterocycle with a benzaldehyde scaffold through a methylene linker [2] [7]. Its architecture capitalizes on synergistic pharmacophoric properties: The imidazole ring enables metal coordination and hydrogen bonding, while the methoxybenzaldehyde moiety offers electrophilic reactivity for further derivatization. Such hybrids are engineered to target multifaceted disease pathways, particularly in infections and metabolic disorders, leveraging the privileged status of imidazole in medicinal chemistry [3] [6].
Imidazole-based therapeutics have evolved significantly since the 20th century, transitioning from antiparasitic agents to broad-spectrum pharmacophores. Early breakthroughs included metronidazole (Flagyl®, 1960), a nitroimidazole derivative that undergoes anaerobic bioactivation to generate DNA-damaging radicals, proving effective against Helicobacter pylori and Clostridium difficile [3]. This established imidazole’s capacity to function as a prodrug scaffold. Subsequent innovations exploited imidazole’s zinc-binding ability in antifungals (e.g., ketoconazole) and its role in modulating inflammatory mediators for COX-2 inhibitors (celecoxib) [6].
The rise of antibiotic resistance (e.g., ESKAPE pathogens) spurred hybrid molecule development. For example, nitroimidazole-pyrrole conjugates demonstrated enhanced activity against multidrug-resistant Staphylococcus aureus (MIC: 20–40 µM) by combining DNA alkylation with membrane disruption mechanisms [3]. Similarly, imidazole-1,2,3-triazole hybrids improved bacterial efflux pump inhibition. These advances underscore imidazole’s versatility as a pharmacodynamic enhancer when fused with complementary heterocycles.
Table 1: Key Imidazole Derivatives in Antimicrobial Drug Discovery
Compound | Therapeutic Class | Mechanism of Action | Clinical Impact |
---|---|---|---|
Metronidazole | Antiparasitic/Antibacterial | Anaerobic nitroreduction to DNA-toxic radicals | First-line for C. difficile and H. pylori |
Cefmenoxime | β-Lactam antibiotic | Cell wall synthesis inhibition + imidazole adjuvant | Enhanced Gram-negative coverage |
Nitroimidazole-pyrrole | Hybrid antibiotic | Dual DNA binding + membrane permeabilization | Overcame MRSA resistance |
The molecular design of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde hydrochloride merges three critical elements:
Table 2: Impact of Substituents on Hybrid Properties
Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|
Imidazole C2 | Ethyl (-CH₂CH₃) | Moderate +I effect | ↑ Lipophilicity (cLogP +1.2 vs. methyl) |
Benzaldehyde C4 | Methoxy (-OCH₃) | Strong +M/-I effect | ↓ Aldehyde reactivity; ↑ metabolic stability |
Benzaldehyde C3 | -CH₂-imidazole | Electron-donating via linker | Facilitates target residence time |
The hydrochloride salt form enhances aqueous solubility (predicted LogS: -2.8), critical for in vivo bioavailability [7]. This architecture aligns with trends in "molecular hybridization," where conjugates like imidazole-coumarin hybrids exhibit dual enzyme inhibition (e.g., DNA gyrase + CYP51). In this compound, the benzaldehyde’s aldehyde group (-CHO) acts as a synthetic handle for generating Schiff bases or hydrazone derivatives, enabling structure-activity relationship (SAR) expansion [2] [6]. For example, replacing the 4-methoxy with a trifluoromethoxy group (-OCF₃) could amplify electron-withdrawing effects and improve target affinity, as demonstrated in FDA-approved drugs like alpelisib [5].
Table 3: Synthetic Pathways to Benzaldehyde-Imidazole Hybrids
Method | Reagents/Conditions | Yield | Advantage |
---|---|---|---|
Nucleophilic alkylation | 2-Ethylimidazole + 4-methoxybenzyl chloride, K₂CO₃, DMF, 80°C | ~65% | Single-step; high regioselectivity at N1 |
Vilsmeier-Haack formylation | 3-(Imidazolylmethyl)anisole, POCl₃/DMF, 0°C→RT | 50–60% | Direct aldehyde installation |
Salt formation | Free base + HCl in EtOAc | >95% | Improves crystallinity and stability |
The compound’s structural duality enables multitarget engagement. Computational studies suggest potential for PTPase inhibition (e.g., via imidazole-phosphotyrosine interactions) and antibacterial activity through membrane disruption, leveraging the lipophilic imidazole moiety [3] [4]. Its further derivatization into hydrazone or oxime analogs could yield enhanced selectivity, mirroring advances in pyrazole-tetrazole hybrid antimicrobials [6].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3